5-Nitroquinoline: A Comprehensive Technical Guide for Researchers
5-Nitroquinoline: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroquinoline is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique chemical structure, featuring a quinoline (B57606) core substituted with a nitro group at the 5-position, imparts distinct reactivity that is leveraged in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and purification of 5-nitroquinoline. Furthermore, it delves into the biological activities of its derivatives, highlighting relevant signaling pathways in the context of drug development, particularly in oncology. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical application in a research setting.
Chemical Structure and Identification
5-Nitroquinoline is composed of a quinoline bicyclic system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. A nitro group (-NO2) is attached to the C5 position of this ring system.
| Identifier | Value |
| IUPAC Name | 5-nitroquinoline[1] |
| Canonical SMILES | C1=CC2=C(C=CC=N2)C(=C1)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C9H6N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H[1] |
| InChIKey | NDDZXHOCOKCNBM-UHFFFAOYSA-N[1] |
| Molecular Formula | C9H6N2O2[1] |
| Molecular Weight | 174.16 g/mol [1] |
| CAS Number | 607-34-1[1] |
Physicochemical Properties
The physicochemical properties of 5-nitroquinoline are summarized in the table below. It exists as a pale yellow crystalline solid at room temperature and is sparingly soluble in water but shows good solubility in various organic solvents.
| Property | Value |
| Physical State | Light yellow crystalline powder |
| Melting Point | 71-73 °C |
| Boiling Point | 323.1 ± 17.0 °C at 760 mmHg[2] |
| Density | 1.4 ± 0.1 g/cm³[2] |
| Water Solubility | Slightly soluble |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO) |
| pKa | 2.80 ± 0.12 (Predicted) |
| LogP | 1.86[2] |
Synthesis and Purification
The primary route for the synthesis of 5-nitroquinoline is through the electrophilic nitration of quinoline. This reaction typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline (B147351) isomers, which then require separation.
Experimental Protocol: Nitration of Quinoline
Materials:
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Quinoline
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate (B1210297)
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Dimethylformamide (DMF)
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Hydrogen Chloride (gas or solution in a suitable solvent)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
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Slowly add quinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.
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Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
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Carefully pour the reaction mixture onto crushed ice to precipitate the nitroquinoline isomers.
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Neutralize the mixture with a saturated sodium bicarbonate solution.
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Extract the product mixture with a suitable organic solvent, such as ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude mixture of 5-nitroquinoline and 8-nitroquinoline.
Experimental Protocol: Separation and Purification of 5-Nitroquinoline
The separation of the 5- and 8-nitroquinoline isomers can be achieved by fractional crystallization of their hydrochloride salts.[3]
Procedure:
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Dissolve the crude nitration mixture in a suitable solvent like ethyl acetate or dimethylformamide (DMF).[3]
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Add hydrogen chloride (gas or a solution) to the mixture to precipitate the hydrochloride salts of the nitroquinoline isomers.[3]
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Suspend the collected precipitate in wet dimethylformamide (containing a small percentage of water).[3]
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Heat the slurry to dissolve the salts completely (approximately 95-100 °C).[3]
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Allow the solution to cool slowly. 5-Nitroquinoline hydrochloride is less soluble and will crystallize out first.[3]
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Collect the crystals of 5-nitroquinoline hydrochloride by filtration.[3]
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To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base like sodium bicarbonate.
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The purified 5-nitroquinoline can be further recrystallized from solvents such as pentane (B18724) or benzene to achieve high purity.
Caption: Synthetic workflow for 5-Nitroquinoline.
Spectroscopic Data
The structural characterization of 5-nitroquinoline is confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | Spectral data available, showing characteristic aromatic proton signals. |
| ¹³C NMR | Spectral data available, confirming the carbon framework of the molecule. |
| Infrared (IR) Spectroscopy | Spectra show characteristic peaks for C-H stretching of the aromatic ring, C=N stretching of the quinoline system, and symmetric and asymmetric stretching of the N-O bonds in the nitro group. |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of 174.16 g/mol . |
Biological Activity and Signaling Pathways
While 5-nitroquinoline itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. A notable example is Nitroxoline (8-hydroxy-5-nitroquinoline), a structurally similar compound with established anticancer properties.[4] Studies on Nitroxoline provide valuable insights into the potential mechanisms of action for this class of compounds.
Nitroxoline has been shown to induce G1 arrest and apoptosis in prostate cancer cells.[5] Its mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[5] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
The activation of AMPK by Nitroxoline leads to the downstream inhibition of the mTORC1 complex, which in turn reduces the phosphorylation of its substrates like p70S6K and 4E-BP1. This cascade ultimately suppresses protein synthesis and cell growth. Additionally, the AMPK activation can influence the cyclin D1-Rb-Cdc25A axis, contributing to cell cycle arrest at the G1 phase.[5]
Caption: AMPK/mTOR signaling by a 5-nitroquinoline analog.
Safety and Handling
5-Nitroquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Use a respirator if handling in a poorly ventilated area.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Handle in a well-ventilated area.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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First Aid:
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Skin Contact: Wash off immediately with plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Conclusion
5-Nitroquinoline is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals. Its synthesis and purification are well-established, and the biological activity of its derivatives, particularly in the context of cancer research, highlights the importance of the nitroquinoline scaffold. The modulation of critical signaling pathways such as the AMPK/mTOR pathway by compounds like Nitroxoline underscores the therapeutic promise of this chemical class. This guide provides foundational knowledge for researchers to safely handle, synthesize, and utilize 5-nitroquinoline in their scientific endeavors.
